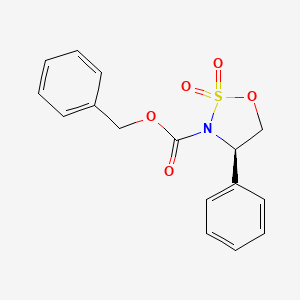

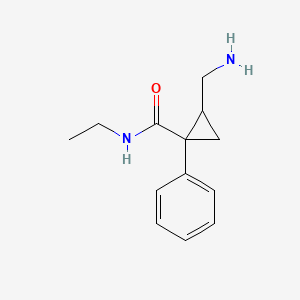

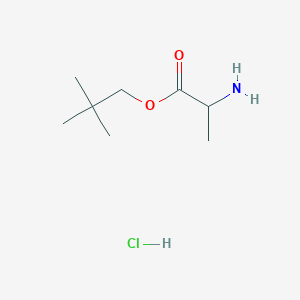

![molecular formula C34H47F4N9O7S3 B12284962 3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes azido, tetrafluorobenzoyl, biotinamidocaproyl, lysinyl, and disulfide groups, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[N2-(4-Azido-2,3,5,6-Tetrafluorbenzoyl)-N6-(6-Biotinamidocaproyl)-L-Lysinyl]ethyl 2-Carboxyethyl Disulfid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der Azido- und Tetrafluorbenzoyl-Zwischenprodukte, gefolgt von ihrer Kupplung mit Biotinamidocaproyl- und Lysinylgruppen. Der letzte Schritt beinhaltet die Bildung der Disulfidbindung unter kontrollierten Bedingungen, um die Stabilität und Reinheit der Verbindung sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen beinhalten. Der Prozess würde auf Ausbeute und Effizienz optimiert, wobei Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig überwacht werden, um eine konstante Produktqualität sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[N2-(4-Azido-2,3,5,6-Tetrafluorbenzoyl)-N6-(6-Biotinamidocaproyl)-L-Lysinyl]ethyl 2-Carboxyethyl Disulfid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Disulfidbindung kann oxidiert werden, um Sulfonsäuren zu bilden.

Reduktion: Die Azidogruppe kann zu einem Amin reduziert werden.

Substitution: Die Fluoratome am Benzoylring können durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid für die Reduktion der Azidogruppe und Oxidationsmittel wie Wasserstoffperoxid für die Oxidation der Disulfidbindung. Reaktionsbedingungen wie die Wahl des Lösungsmittels, die Temperatur und die Reaktionszeit sind entscheidend, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Amine aus der Reduktion der Azidogruppe, Sulfonsäuren aus der Oxidation der Disulfidbindung und verschiedene substituierte Benzoylderivate aus nukleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-[N2-(4-Azido-2,3,5,6-Tetrafluorbenzoyl)-N6-(6-Biotinamidocaproyl)-L-Lysinyl]ethyl 2-Carboxyethyl Disulfid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden.

Biologie: Wird in Biokonjugationstechniken zur Markierung und Verfolgung von Biomolekülen eingesetzt.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Nanotechnologie eingesetzt.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Azidogruppe kann an Klickchemie-Reaktionen teilnehmen, während die Biotinamidocaproylgruppe an Biotin-bindende Proteine binden kann. Die Disulfidbindung kann Redoxreaktionen eingehen, was die Verbindung für Studien in der Redoxbiologie nützlich macht.

Wissenschaftliche Forschungsanwendungen

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide has a wide range of applications in scientific research:

Chemistry: Used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

Industry: Utilized in the development of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the biotinamidocaproyl group can bind to biotin-binding proteins. The disulfide bond can undergo redox reactions, making the compound useful in redox biology studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dichloroanilin: Ein Anilinderivat mit Chlorsubstitutionen, das in der Farbstoff- und Herbizidproduktion verwendet wird.

1,2-Cyclohexandicarbonsäurediisononylester: Ein Weichmacher, der in der Herstellung von flexiblen Kunststoffen verwendet wird.

Einzigartigkeit

2-[N2-(4-Azido-2,3,5,6-Tetrafluorbenzoyl)-N6-(6-Biotinamidocaproyl)-L-Lysinyl]ethyl 2-Carboxyethyl Disulfid ist aufgrund seiner multifunktionalen Gruppen einzigartig, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen und Wechselwirkungen teilzunehmen. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug in mehreren wissenschaftlichen Disziplinen.

Eigenschaften

Molekularformel |

C34H47F4N9O7S3 |

|---|---|

Molekulargewicht |

866.0 g/mol |

IUPAC-Name |

3-[2-[[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54) |

InChI-Schlüssel |

XZNRURXPARSEIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

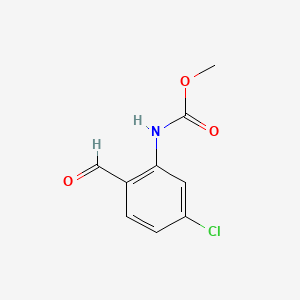

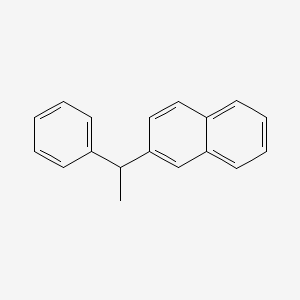

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)